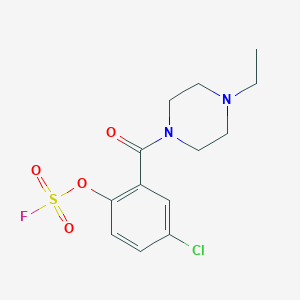
1-(5-Chloro-2-fluorosulfonyloxybenzoyl)-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-fluorosulfonyloxybenzoyl)-4-ethylpiperazine, also known as CFSEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFSEB is a piperazine derivative that has been synthesized through a multi-step process involving the reaction of 5-chloro-2-fluorobenzoic acid with thionyl chloride, followed by the reaction with piperazine and ethyl iodide.
作用機序
The mechanism of action of 1-(5-Chloro-2-fluorosulfonyloxybenzoyl)-4-ethylpiperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation, cancer, and viral replication. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of HDAC, a protein involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
実験室実験の利点と制限
1-(5-Chloro-2-fluorosulfonyloxybenzoyl)-4-ethylpiperazine has several advantages for lab experiments. It is a highly selective inhibitor of COX-2 and HDAC, making it a useful tool for investigating the role of these enzymes in various biological processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, this compound has several limitations for lab experiments. It has poor solubility in aqueous solutions, making it difficult to work with in certain experimental systems. Additionally, this compound has a relatively short half-life in vivo, making it difficult to use in animal studies.
将来の方向性
There are several future directions for research on 1-(5-Chloro-2-fluorosulfonyloxybenzoyl)-4-ethylpiperazine. One area of research is the development of more potent and selective inhibitors of COX-2 and HDAC. Another area of research is the investigation of the role of this compound in other biological processes, such as angiogenesis and immune regulation. Additionally, there is potential for the development of this compound as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections.
合成法
The synthesis of 1-(5-Chloro-2-fluorosulfonyloxybenzoyl)-4-ethylpiperazine involves several steps. First, 5-chloro-2-fluorobenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperazine to form the corresponding amide. Finally, the amide is reacted with ethyl iodide to form this compound. The overall yield of the synthesis is approximately 30%.
科学的研究の応用
1-(5-Chloro-2-fluorosulfonyloxybenzoyl)-4-ethylpiperazine has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been used in various research studies to investigate the mechanism of action of these biological activities.
特性
IUPAC Name |
1-(5-chloro-2-fluorosulfonyloxybenzoyl)-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O4S/c1-2-16-5-7-17(8-6-16)13(18)11-9-10(14)3-4-12(11)21-22(15,19)20/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPXLWUABBAGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

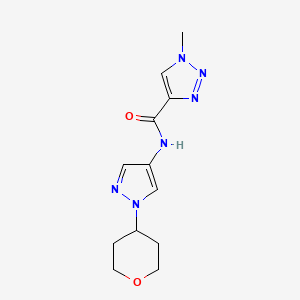
![(E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide](/img/structure/B3019483.png)
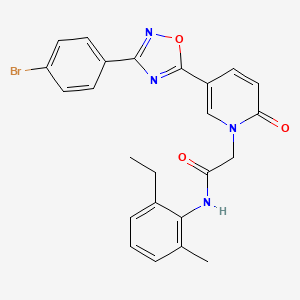

![N-[5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-benzamide](/img/structure/B3019492.png)

![N-(2-chlorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B3019495.png)
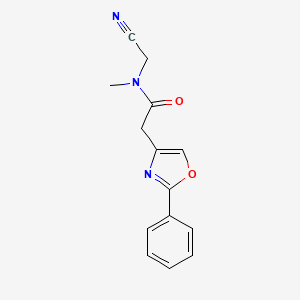
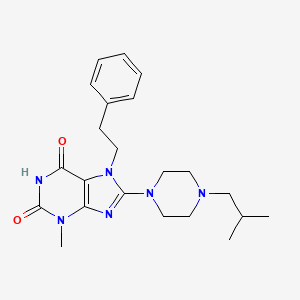
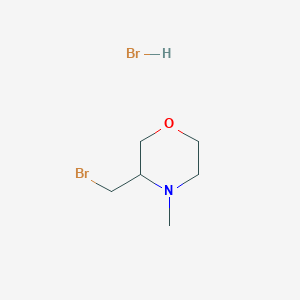

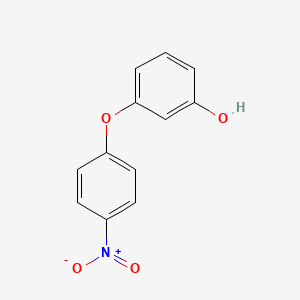
![1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B3019502.png)
![Dodecyl N-[(4-{4-[({[(dodecyloxy)carbonyl]amino}methanethioyl)-amino]phenoxy}phenyl)carbamothioyl]-carbamate](/img/structure/B3019503.png)